n-[(5,6,7,8-Tetrahydroisoquinolin-1-yl)methyl]prop-2-enamide
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Overview
Description
n-[(5,6,7,8-Tetrahydroisoquinolin-1-yl)methyl]prop-2-enamide is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications .
Preparation Methods
The synthesis of n-[(5,6,7,8-Tetrahydroisoquinolin-1-yl)methyl]prop-2-enamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
n-[(5,6,7,8-Tetrahydroisoquinolin-1-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of n-[(5,6,7,8-Tetrahydroisoquinolin-1-yl)methyl]prop-2-enamide involves the inhibition of key enzymes such as CDKs and DHFR . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to apoptosis in cancer cells . Additionally, its inhibition of DHFR disrupts DNA synthesis, further contributing to its anticancer effects .
Comparison with Similar Compounds
n-[(5,6,7,8-Tetrahydroisoquinolin-1-yl)methyl]prop-2-enamide can be compared with other tetrahydroisoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with similar biological activities.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: Another derivative with potential anticancer and antioxidant properties.
4-Substituted tetrahydroisoquinolines: These compounds have been studied for their muscle relaxant properties and other therapeutic applications.
This compound stands out due to its specific inhibition of CDKs and DHFR, making it a unique candidate for anticancer therapies .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroisoquinolin-1-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(16)15-9-12-11-6-4-3-5-10(11)7-8-14-12/h2,7-8H,1,3-6,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDZOLSTGWGRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC=CC2=C1CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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